molecular formula C19H22BFN2O4 B13048164 N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13048164
M. Wt: 372.2 g/mol
InChI Key: UWDTVQAGQVRSED-UHFFFAOYSA-N
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Description

N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 2018286-73-0) is a specialized aniline derivative of high value in organic synthesis and medicinal chemistry research. Its molecular structure incorporates a protected boronic ester, making it a crucial building block for the construction of complex molecules. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a pinacol boronic ester, a category of reagents known for their stability and utility in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura (SM) cross-coupling reaction . SM coupling is a fundamental method for carbon-carbon bond formation, widely used in the synthesis of pharmaceuticals and advanced materials . This compound serves as a versatile nucleophilic coupling partner in these reactions, allowing researchers to introduce the substituted aniline framework into more complex architectures . The presence of the nitro and fluorine substituents on the aromatic ring provides additional sites for chemical manipulation and can be critical for modulating the electronic properties and binding interactions of the final target molecules. In medicinal chemistry, boronic acid derivatives and their pinacol esters are increasingly investigated as bioisosteres for functional groups like nitro groups in drug discovery programs . For instance, such derivatives have been explored in the design of novel antiandrogens for prostate cancer research, where the boronic acid functionality can form key hydrogen-bond interactions with biological targets . This product is intended for research and development applications only and is not for human or animal use. Researchers should handle this material with appropriate precautions in a laboratory setting. For optimal stability, it is recommended to store the compound in a cool, dry place and to consider cold-chain transportation .

Properties

Molecular Formula

C19H22BFN2O4

Molecular Weight

372.2 g/mol

IUPAC Name

N-benzyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C19H22BFN2O4/c1-18(2)19(3,4)27-20(26-18)14-10-17(23(24)25)16(11-15(14)21)22-12-13-8-6-5-7-9-13/h5-11,22H,12H2,1-4H3

InChI Key

UWDTVQAGQVRSED-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method starts with the reaction of 2-nitrobenzene boronic acid with N-benzylamine under acidic conditions to form 2-N-benzylamino-3-nitrophenylboronic acid. This intermediate is then reacted with pinacol ester to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can yield various substituted derivatives .

Scientific Research Applications

Structural Features

The compound's structure allows it to participate in various chemical reactions due to the presence of the boronic ester group, which enables Suzuki-Miyaura coupling reactions. The nitro group can be reduced to an amine, further enhancing its reactivity and potential interactions with biological targets.

Organic Synthesis

N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's derivatives exhibit potential biological activities that can be harnessed for pharmaceutical development. It can be used to create drug candidates targeting specific diseases. The presence of the fluorine atom enhances the stability and bioavailability of these compounds.

Recent studies have indicated that derivatives of this compound may possess antiparasitic properties against pathogens such as Plasmodium falciparum. Modifications to improve solubility and metabolic stability have been shown to enhance efficacy in vitro.

Advanced Materials

In industrial applications, this compound is utilized in the production of advanced materials due to its unique chemical properties. It can also be involved in developing new chemical processes that require specific reactivity profiles.

Study on Structural Modifications

A study investigated incorporating polar functionalities into similar compounds to improve aqueous solubility while maintaining antiparasitic activity. The optimized compounds demonstrated enhanced metabolic stability in human microsomes compared to their predecessors.

Evaluation Against Drug Resistance

Research focused on compounds with structural similarities revealed their effectiveness against drug-resistant strains of malaria parasites. Assays measuring Na+-ATPase activity were used to assess the mechanism of action and potential for transmission-blocking therapy.

Mechanism of Action

The mechanism of action of N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various organic halides. The nitro group can undergo reduction to form an amine, which can further react with other functional groups. The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs. Key structural and functional differences are summarized below:

Table 1: Comparison with Similar Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Synthesis Method (Key Step)
N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-dioxaborolan-2-yl)aniline Benzyl (N), F (5), NO₂ (2), Bpin (4) ~372.2* Suzuki coupling, nitro reduction Miyaura borylation of nitro precursor
2-Fluoro-3-methyl-6-nitroaniline () F (2), CH₃ (3), NO₂ (6) 170.14 Intermediate for dyes/pharmaceuticals Direct nitration/amination
4-Bpin-aniline derivatives (Hypothetical analog) Bpin (4) ~265.3* Suzuki coupling Miyaura borylation
N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine () Benzyl (N1), Cl-Ph (N3), NO (4) ~341.8* Nitroso-mediated electrophilic substitution Nitroso group introduction

*Calculated based on molecular formula.

Electronic and Steric Effects

  • Nitro vs. Nitroso Groups : The nitro group (in the target compound) is strongly electron-withdrawing (σp = +1.27), directing electrophilic substitution to meta/para positions, whereas nitroso groups (σp = +0.61) exhibit milder deactivation .
  • Benzyl Group : Introduces steric bulk and moderate electron donation via resonance, which may hinder coupling reactions compared to smaller N-substituents (e.g., methyl).

Reactivity in Cross-Coupling Reactions

The tetramethyl-dioxaborolane group enables Suzuki-Miyaura coupling, but the electron-deficient aromatic ring (due to NO₂ and F) may reduce reactivity compared to electron-rich aryl boronate esters. For example, 4-biphenylboronic acid (electron-neutral) typically couples at higher yields under similar conditions .

Functionalization Potential

  • Nitro Reduction : The nitro group can be reduced to an amine using SnCl₂·2H₂O (as in ), yielding a diamine intermediate. This contrasts with nitroso-containing analogs (), which undergo distinct reactivity (e.g., electrophilic substitution).
  • Boronate Stability : The tetramethyl-dioxaborolane group offers superior hydrolytic stability compared to boronic acids, enhancing shelf life and reaction compatibility .

Biological Activity

N-Benzyl-5-fluoro-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

Molecular Formula: C19H22BFN2O4
Molecular Weight: 372.2 g/mol
IUPAC Name: N-benzyl-5-fluoro-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
InChI Key: UWDTVQAGQVRSED-UHFFFAOYSA-N

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the fluorine atom and the nitro group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes. A common method includes the reaction of 2-nitrobenzene boronic acid with N-benzylamine under acidic conditions to form an intermediate, which is then reacted with pinacol ester to yield the final product. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The boronic ester group allows participation in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various organic halides. The nitro group can be reduced to an amine, facilitating further reactions with other functional groups. Additionally, the fluorine atom contributes to the compound's stability and electronic properties.

Antiparasitic Activity

Recent studies have highlighted the potential antiparasitic activity of compounds similar to this compound. Research on related structures indicates that modifications can significantly enhance efficacy against parasites such as Plasmodium falciparum. For example, structural modifications that improve solubility and metabolic stability have been shown to increase activity in vitro .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest that derivatives of this compound exhibit varying degrees of cytotoxicity against human HepG2 liver cells. The balance between activity and cytotoxicity is essential for developing therapeutic candidates .

Case Studies

  • Study on Structural Modifications : A study investigated the incorporation of polar functionalities into similar compounds, resulting in improved aqueous solubility while maintaining antiparasitic activity. The optimized compounds demonstrated enhanced metabolic stability in human microsomes compared to their predecessors .
  • Evaluation Against Drug Resistance : Research focused on compounds with structural similarities revealed their effectiveness against drug-resistant strains of malaria parasites. These studies utilized assays measuring Na+-ATPase activity to assess the mechanism of action and potential for transmission-blocking therapy .

Comparative Analysis

The following table summarizes key properties and activities compared to structurally related compounds:

Compound NameMolecular WeightAntiparasitic Activity (EC50)Cytotoxicity (HepG2)
N-Benzyl-5-fluoro-2-nitro-aniline372.2 g/molTBDTBD
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline311.19 g/molModerateLow
N-(2-Fluoro)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-butanamideTBDHigh (0.010 μM)Moderate

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